Cas no 181769-70-0 ((1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester)

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester is a synthetic organic compound featuring a unique 1,2,3,4-tetrahydro-isoquinolin-7-yl moiety. It is known for its potent chemical properties and versatility in various reactions. This compound is valued for its purity, stability, and ability to facilitate diverse synthetic transformations, making it an attractive choice for organic synthesis.
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester structure
181769-70-0 structure
Product name:(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester
CAS No:181769-70-0
MF:C13H17NO2
MW:219.279583692551
MDL:MFCD23378447
CID:4618663

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester
    • Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate
    • AM805852
    • MDL: MFCD23378447
    • Inchi: 1S/C13H17NO2/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10/h3-4,7,14H,2,5-6,8-9H2,1H3
    • InChI Key: OLAKVHYUFVKUTI-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C=CC2CCNCC=2C=1)=O

Computed Properties

  • Exact Mass: 219.126
  • Monoisotopic Mass: 219.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.3

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-268853-5.0g
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate
181769-70-0
5.0g
$2068.0 2023-02-28
TRC
T890368-100mg
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic Acid Ethyl Ester
181769-70-0
100mg
$ 365.00 2022-06-02
Enamine
EN300-268853-10.0g
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate
181769-70-0
10.0g
$2599.0 2023-02-28
Alichem
A189010811-1g
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester
181769-70-0 95%
1g
$1036.20 2023-09-02
Enamine
EN300-268853-0.05g
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate
181769-70-0
0.05g
$912.0 2023-09-11
TRC
T890368-10mg
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic Acid Ethyl Ester
181769-70-0
10mg
$ 70.00 2022-06-02
Chemenu
CM223697-1g
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate
181769-70-0 95%
1g
$771 2021-08-04
Chemenu
CM223697-5g
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate
181769-70-0 95%
5g
$2314 2021-08-04
Enamine
EN300-268853-1.0g
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate
181769-70-0
1.0g
$788.0 2023-02-28
Enamine
EN300-268853-0.25g
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate
181769-70-0
0.25g
$999.0 2023-09-11

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester Related Literature

Additional information on (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester

Introduction to (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester (CAS No. 181769-70-0)

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester, with the CAS number 181769-70-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the tetrahydroisoquinoline family, which is well-known for its diverse biological activities and pharmacological properties. The ethyl ester derivative of this molecule exhibits unique chemical and biological characteristics that make it a valuable intermediate in the development of novel therapeutic agents.

The structure of (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester consists of a tetrahydroisoquinoline core substituted with an acetic acid ethyl ester moiety at the 7-position. This structural feature contributes to its potential as a pharmacophore in drug design. The tetrahydroisoquinoline scaffold is particularly interesting due to its presence in numerous natural products and bioactive molecules. Its ability to interact with various biological targets makes it a versatile building block for medicinal chemists.

In recent years, there has been growing interest in tetrahydroisoquinoline derivatives due to their reported activities in modulating neurological and cardiovascular systems. Research has shown that compounds within this class can exhibit properties such as analgesic, anti-inflammatory, and neuroprotective effects. The ethyl ester functionality in (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester enhances its solubility and bioavailability, making it an attractive candidate for further pharmacological investigation.

One of the most compelling aspects of (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester is its role as a key intermediate in the synthesis of more complex molecules. The acetic acid ethyl ester group provides a reactive site for further functionalization, allowing chemists to modify the molecule and explore new chemical spaces. This flexibility is crucial in drug discovery pipelines where iterative design and optimization are essential for developing lead compounds.

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in addressing neurological disorders. For instance, researchers have demonstrated that certain analogs of this class can interact with neurotransmitter receptors and ion channels, suggesting their utility in treating conditions such as depression and Parkinson's disease. The< strong> (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester molecule itself has not yet been extensively tested in clinical settings, but its structural similarity to known bioactive compounds suggests that it may possess similar therapeutic potential.

The synthesis of (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by esterification steps. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, which are increasingly important in modern drug development.

The pharmacokinetic properties of this compound are also of great interest. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under physiological conditions, which may influence its metabolic stability and duration of action. Understanding these properties is crucial for designing clinical trials and predicting how the compound will behave in vivo.

In conclusion,< strong>(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester (CAS No. 181769-70-0) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover the full scope of its properties,< strong>this compound is likely to play an important role in the development of novel treatments for various diseases.

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